molecular formula C5H2BrClN4 B15232184 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B15232184
M. Wt: 233.45 g/mol
InChI Key: XNYDDRITHQBSNA-UHFFFAOYSA-N
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Scientific Research Applications

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazolopyrazine core but differ in their substituents and saturation levels.

    1,2,4-Triazole Derivatives: These compounds have a triazole ring but lack the fused pyrazine ring.

Uniqueness

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold in drug discovery.

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-5-10-9-4-1-8-3(7)2-11(4)5/h1-2H

InChI Key

XNYDDRITHQBSNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NN=C(N21)Br)Cl

Origin of Product

United States

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